molecular formula C24H28FN3O4S B2511107 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 877648-84-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2511107
CAS RN: 877648-84-5
M. Wt: 473.56
InChI Key: WWFNLPOCJXAZPT-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Therapeutic Potential :

    • A study by Forrat, Ramón, and Yus (2007) explored the synthesis of a compound similar to the one , highlighting its potential as a therapeutic agent for cocaine abuse. The key step involved asymmetric catalytic addition, indicating the chemical's relevance in synthesizing therapeutic agents (Forrat, Ramón, & Yus, 2007).
  • Antipsychotic Potential :

    • Raviña et al. (2000) investigated compounds structurally related to the chemical , evaluating their antipsychotic potential. The study found that specific derivatives were promising for treating psychotic disorders, highlighting the compound's potential in developing antipsychotic medications (Raviña et al., 2000).
  • Antidepressant and Anxiolytic Activities :

    • Kumar et al. (2017) synthesized novel derivatives of a compound similar to the one and evaluated their antidepressant and anxiolytic activities. This suggests the compound's potential application in treating mood disorders (Kumar et al., 2017).
  • Drug Development and Receptor Affinity :

    • Lewis et al. (2003) synthesized derivatives of a compound structurally related to the one , analyzing their binding properties to dopamine and serotonin transporters. Such studies are crucial in the development of drugs targeting these transporters (Lewis et al., 2003).
  • Anticancer Applications :

    • A study by Ravikumar et al. (2013) on tosylate salts of an anticancer drug, lapatinib, involved a compound structurally similar to the one . This research contributes to the understanding of drug interactions and efficacy in cancer treatment (Ravikumar et al., 2013).
  • Bioactivity and Selectivity :

    • Gul et al. (2019) explored the bioactivities of certain Mannich bases with components structurally similar to the chemical , finding significant bioactivity and selectivity. Such studies are pivotal for drug discovery and understanding molecular interactions (Gul et al., 2019).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O4S/c1-18-16-19(9-10-23(18)31-2)33(29,30)26-17-22(24-8-5-15-32-24)28-13-11-27(12-14-28)21-7-4-3-6-20(21)25/h3-10,15-16,22,26H,11-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFNLPOCJXAZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

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